[4-iodo-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol
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Overview
Description
[4-iodo-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an iodine atom, an isopropyl group, and a methanol group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-iodo-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-isopropyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-iodo-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The pyrazole ring can undergo reduction to form dihydropyrazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Substitution: Formation of 4-substituted pyrazoles.
Oxidation: Formation of 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 4-iodo-1-isopropyl-1,2-dihydro-1H-pyrazole.
Scientific Research Applications
[4-iodo-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of [4-iodo-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The isopropyl group and methanol moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-isobutyl-1H-pyrazole
- 3-Iodo-1H-pyrazole
- 4-Iodo-1,3,5-trimethyl-1H-pyrazole
Uniqueness
[4-iodo-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol is unique due to the presence of the methanol group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its specific substitution pattern also provides distinct reactivity compared to other iodopyrazoles, allowing for the exploration of novel chemical and biological properties.
Properties
IUPAC Name |
(4-iodo-1-propan-2-ylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3,5,11H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQLLQANBDVGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)CO)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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